molecular formula C8H7BrF3N B15126021 2-Bromo-5-(3,3,3-trifluoropropyl)pyridine

2-Bromo-5-(3,3,3-trifluoropropyl)pyridine

Cat. No.: B15126021
M. Wt: 254.05 g/mol
InChI Key: RJDXSXKVBYZGED-UHFFFAOYSA-N
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Description

2-Bromo-5-(3,3,3-trifluoropropyl)pyridine is an organic compound that belongs to the class of pyridines. It is characterized by the presence of a bromine atom at the second position and a trifluoropropyl group at the fifth position on the pyridine ring. This compound is of significant interest in organic synthesis and pharmaceutical research due to its unique structural features and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-(3,3,3-trifluoropropyl)pyridine typically involves the bromination of 5-(3,3,3-trifluoropropyl)pyridine. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to control the temperature, pressure, and concentration of reactants to achieve efficient bromination .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-(3,3,3-trifluoropropyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Depending on the nucleophile, products like 2-azido-5-(3,3,3-trifluoropropyl)pyridine or 2-thio-5-(3,3,3-trifluoropropyl)pyridine.

    Coupling Products: Various biaryl or styrene derivatives.

Scientific Research Applications

2-Bromo-5-(3,3,3-trifluoropropyl)pyridine is utilized in several scientific research areas:

Mechanism of Action

The mechanism of action of 2-Bromo-5-(3,3,3-trifluoropropyl)pyridine is primarily related to its ability to undergo substitution and coupling reactions. The bromine atom acts as a leaving group, facilitating the formation of new bonds with nucleophiles or in cross-coupling reactions. The trifluoropropyl group imparts unique electronic properties, influencing the reactivity and stability of the compound .

Comparison with Similar Compounds

  • 2-Bromo-5-(trifluoromethyl)pyridine
  • 2-Bromo-5-(trifluoromethoxy)pyridine
  • 5-Bromo-2-(trifluoromethyl)pyridine

Comparison:

Properties

Molecular Formula

C8H7BrF3N

Molecular Weight

254.05 g/mol

IUPAC Name

2-bromo-5-(3,3,3-trifluoropropyl)pyridine

InChI

InChI=1S/C8H7BrF3N/c9-7-2-1-6(5-13-7)3-4-8(10,11)12/h1-2,5H,3-4H2

InChI Key

RJDXSXKVBYZGED-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1CCC(F)(F)F)Br

Origin of Product

United States

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